molecular formula C16H12O2S B11848997 3-(4-Methoxyphenyl)-1H-isochromene-1-thione

3-(4-Methoxyphenyl)-1H-isochromene-1-thione

Cat. No.: B11848997
M. Wt: 268.3 g/mol
InChI Key: XYTKNWYWECMBKN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1H-isochromene-1-thione is an organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group on the phenyl ring and a thione group on the isochromene core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1H-isochromene-1-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and introduction of the thione group using sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1H-isochromene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic ring or the isochromene core .

Scientific Research Applications

3-(4-Methoxyphenyl)-1H-isochromene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1H-isochromene-1-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific signaling pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)chromen-2-one
  • 4-Methoxyphenylpiperazine
  • 4-Methoxyphenylacryloylphenoxybutyl 2-Hydroxybenzoate

Uniqueness

3-(4-Methoxyphenyl)-1H-isochromene-1-thione is unique due to its specific structural features, such as the presence of both a methoxy group and a thione group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)isochromene-1-thione

InChI

InChI=1S/C16H12O2S/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(19)18-15/h2-10H,1H3

InChI Key

XYTKNWYWECMBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=S)O2

Origin of Product

United States

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